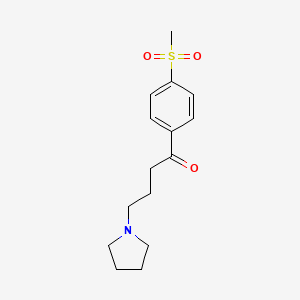
4'-Methylsulfonyl-4-(1-pyrrolidinyl)butyrophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4'-Methylsulfonyl-4-(1-pyrrolidinyl)butyrophenone is a chemical compound characterized by a butyrophenone core structure with a methylsulfonyl group at the 4' position and a pyrrolidinyl group at the 4 position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4'-Methylsulfonyl-4-(1-pyrrolidinyl)butyrophenone typically involves multiple steps, starting with the formation of the butyrophenone core. This can be achieved through Friedel-Crafts acylation of benzene with butyryl chloride in the presence of a Lewis acid catalyst such as aluminum chloride
Industrial Production Methods: In an industrial setting, the production process may involve continuous flow reactors to enhance efficiency and control reaction conditions. The use of green chemistry principles, such as minimizing waste and using environmentally benign solvents, is also considered to improve sustainability.
Chemical Reactions Analysis
Types of Reactions: 4'-Methylsulfonyl-4-(1-pyrrolidinyl)butyrophenone can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be further oxidized to a sulfone.
Reduction: The pyrrolidinyl group can be reduced to a pyrrolidine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidinyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF).
Major Products Formed:
Oxidation: this compound sulfone.
Reduction: this compound pyrrolidine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4'-Methylsulfonyl-4-(1-pyrrolidinyl)butyrophenone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Investigated for its pharmacological properties, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to receptors or enzymes, leading to a cascade of biochemical events.
Comparison with Similar Compounds
4'-Methylsulfonyl-4-(1-pyrrolidinyl)butyrophenone is unique due to its specific structural features. Similar compounds include:
Butyrophenone derivatives: These compounds share the butyrophenone core but differ in their substituents.
Pyrrolidine derivatives: These compounds contain the pyrrolidine ring but have different functional groups attached.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
CAS No. |
59921-86-7 |
|---|---|
Molecular Formula |
C15H21NO3S |
Molecular Weight |
295.4 g/mol |
IUPAC Name |
1-(4-methylsulfonylphenyl)-4-pyrrolidin-1-ylbutan-1-one |
InChI |
InChI=1S/C15H21NO3S/c1-20(18,19)14-8-6-13(7-9-14)15(17)5-4-12-16-10-2-3-11-16/h6-9H,2-5,10-12H2,1H3 |
InChI Key |
NRYWPJPZCSFBDL-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(=O)CCCN2CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















